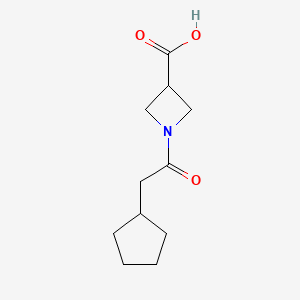![molecular formula C11H12ClNO2 B1469273 1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1341099-08-8](/img/structure/B1469273.png)
1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid
説明
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidines can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
The molecular structure of “1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid” is represented by the InChI code:1S/C10H10ClNO2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14) . Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .科学的研究の応用
Chemical Synthesis and Modification
1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid and its derivatives are primarily involved in chemical synthesis processes. They are used as building blocks to create various complex molecules due to their reactive nature and structural complexity. For instance, azetidine and aziridine derivatives have been synthesized for applications in medicinal chemistry and as tools for studying peptide activity. These compounds have also been used in the synthesis of enantiopure azetidine-2-carboxylic acids with heteroatomic side chains, showing their versatility in creating a wide range of chemical structures (Alves et al., 2000; Sajjadi & Lubell, 2008).
Polymer and Material Science
In the field of polymer and material science, azetidine-containing compounds have been used to create self-curable systems in aqueous-based polyurethane dispersions. This application exploits the ring-opening reaction of azetidine end groups, contributing to the formation of polymeric network structures among polymers and enhancing the performance properties of self-cured polyurethane (Shih-Chieh Wang et al., 2006).
Biochemistry and Pharmacology
Azetidine derivatives have found applications in biochemistry and pharmacology. They have been employed in the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, which are of interest from a biological perspective and for applications in the field of foldamers. Additionally, azetidine derivatives have been used in the development of novel antibacterial azetidine lincosamides, indicating their potential in creating new therapeutic agents (Žukauskaitė et al., 2011; O'Dowd et al., 2008).
将来の方向性
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The future directions of azetidines research could include further exploration of their unique reactivity, development of new synthetic strategies, and application in drug discovery, polymerization, and chiral templates .
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQJEPMSJUNNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



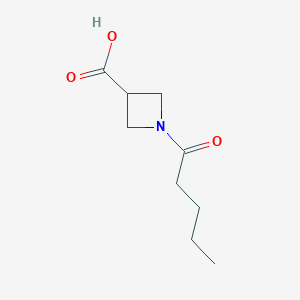
![1-[2-(Pyridin-3-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469192.png)
![1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1469193.png)
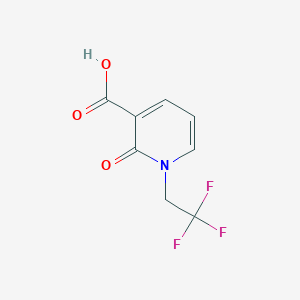
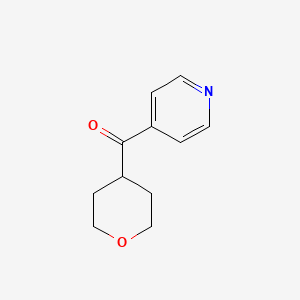
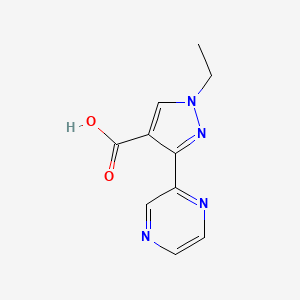
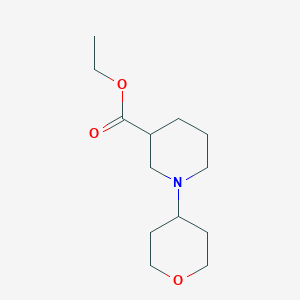
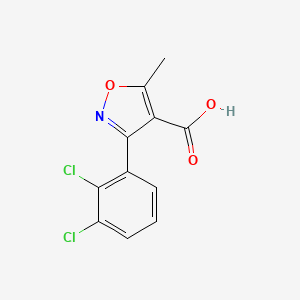
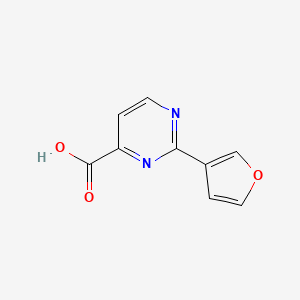
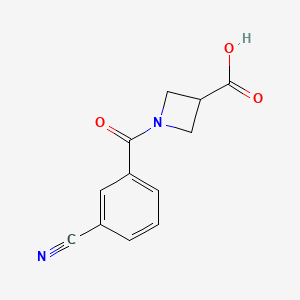
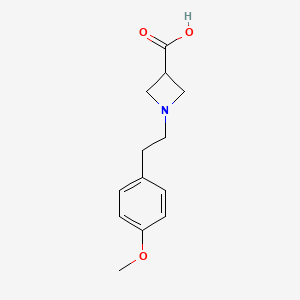
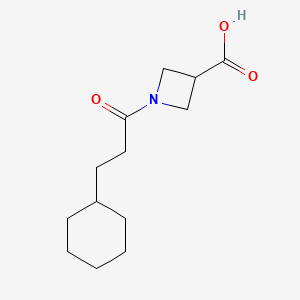
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)
